molecular formula C10H11BrO4 B13969464 Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Cat. No.: B13969464
M. Wt: 275.10 g/mol
InChI Key: QWFCEOHPCQLVAP-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that belongs to the class of aryloxyacetates It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of methoxybenzoic acids or aldehydes.

    Reduction: Formation of methoxyphenoxyethanol.

Scientific Research Applications

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo further chemical transformations. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)acetate
  • Methyl 4-(4-bromophenoxy)benzoate
  • 1-(3-Bromophenoxy)acetone

Uniqueness

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions .

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-(4-bromo-2-methoxyphenoxy)acetate

InChI

InChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

QWFCEOHPCQLVAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)OC

Origin of Product

United States

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